Cuscohygrine

Overview

Description

Cuscohygrine is a bis N-methyl pyrrolidine alkaloid found in coca plants. It can also be extracted from plants of the family Solanaceae, including Atropa belladonna (deadly nightshade) and various Datura species . This compound usually occurs along with other, more potent alkaloids such as atropine or cocaine . It was first isolated by Carl Liebermann in 1889 as an alkaloid accompanying cocaine in coca leaves .

Mechanism of Action

Target of Action

Cuscohygrine is a bis N-methyl pyrrolidine alkaloid found in coca plants . It can also be extracted from plants of the family Solanaceae, including Atropa belladonna (deadly nightshade) and various Datura species . This compound usually occurs along with other, more potent alkaloids such as atropine or cocaine

Mode of Action

This compound has been docked with Acetylcholinesterase (AChE) through hydrogen bonds with Peripheral Anionic Site (PAS) and through hydrophobic interactions with the catalytic triad . This suggests that this compound could potentially act as a dual inhibitor of AChE .

Biochemical Pathways

The biosynthesis of this compound involves several steps . Ornithine is methylated to N-methylornithine and when decarboxylated, becomes N-methylputrescine . 4-methylaminobutanal is yielded from the oxidation of the primary amino-group . 4-methylaminobutanal then cyclizes to an N-methyl-l-pyrrolinium salt . The condensation of the pyrrolinium salt with acetoacetyl coenzyme A yields hygrine . Finally, the condensation of the hygrine molecule with another molecule of pyrrolidinium salt yields this compound .

Pharmacokinetics

Computational tools like admetsar30 can be used to predict these properties .

Result of Action

Its potential interaction with ache suggests it could influence neurotransmission .

Biochemical Analysis

Biochemical Properties

Cuscohygrine is involved in various biochemical reactions. It is a simple molecule and its structure has been decided by its degradations and reactions . It is an oil that can be distilled without decomposition only in vacuum . It is soluble in water . It also forms a crystalline trihydrate which melts at 40–41 °C .

Cellular Effects

It is known that this compound usually occurs along with other, more potent alkaloids such as atropine or cocaine , which can have significant effects on various types of cells and cellular processes.

Molecular Mechanism

It is known that it is a bis N-methyl pyrrolidine alkaloid , suggesting that it may interact with biomolecules in a similar manner to other pyrrolidine alkaloids.

Temporal Effects in Laboratory Settings

It is known that this compound is an oil that can be distilled without decomposition only in vacuum , suggesting that it may be stable over time under certain conditions.

Dosage Effects in Animal Models

It is known that this compound usually occurs along with other, more potent alkaloids such as atropine or cocaine , which can have significant effects at different dosages.

Metabolic Pathways

This compound is involved in the metabolic pathway of ornithine . Ornithine is methylated to N-methylornithine and when decarboxylated, becomes N-methylputrescine . 4-methylaminobutanal is yielded from the oxidation of the primary amino-group . 4-methylaminobutanal then cyclizes to an N-methyl-l-pyrrolinium salt . The condensation of the pyrrolinium salt with acetoacetyl coenzyme A yields hygrine . Finally, the condensation of the hygrine molecule with another molecule of pyrrolidinium salt yields this compound .

Transport and Distribution

It is known that this compound is soluble in water , suggesting that it may be able to move freely within the aqueous environment of the cell.

Subcellular Localization

Given its solubility in water , it is likely that it can be found throughout the cell.

Preparation Methods

Cuscohygrine is biogenetically formed by the addition of the anion of N-methyl-Δ′-pyrrolinium cation to another molecule of N-methyl-Δ′-pyrrolinium cation . The synthetic route involves the condensation of the pyrrolinium salt with acetoacetyl coenzyme A to yield hygrine, which then condenses with another molecule of pyrrolidinium salt to yield this compound .

Chemical Reactions Analysis

Cuscohygrine undergoes various chemical reactions, including reduction and oxidation. Reduction of this compound with sodium and ethanol produces a mixture of two epimeric meso alcohols, α- and β-dihydrothis compound . Common reagents used in these reactions include sodium, ethanol, and acetoacetyl coenzyme A . The major products formed from these reactions are dihydrothis compound and hygrine .

Scientific Research Applications

Cuscohygrine has several scientific research applications. In chemistry, it is used to study the biosynthesis of alkaloids and their chemical properties . In biology, this compound is used to investigate the metabolic pathways of alkaloids in plants . In medicine, it is studied for its potential pharmacological effects, although it is less potent than other alkaloids like atropine or cocaine . In industry, this compound is used as a precursor for the synthesis of other chemical compounds .

Comparison with Similar Compounds

Cuscohygrine is similar to other alkaloids such as hygrine and tropine . it is unique in its bis N-methyl pyrrolidine structure, which distinguishes it from other alkaloids . Hygrine, for example, is a simple molecule with a single N-methyl pyrrolidine ring, while this compound has two such rings . Tropine, on the other hand, has a different structure and is more potent than this compound .

Biological Activity

Cuscohygrine is a natural alkaloid predominantly found in the leaves of the coca plant (Erythroxylum coca). It is structurally related to other alkaloids such as hygrine and cocaine. While this compound has been primarily recognized for its role in forensic toxicology as a biomarker for distinguishing between coca leaf consumption and cocaine abuse, emerging research suggests potential biological activities that warrant further exploration.

Antifungal and Antimicrobial Properties

Research indicates that alkaloids, including this compound, exhibit significant antifungal properties. A study highlighted the effectiveness of various natural alkaloids against fungal pathogens, suggesting that this compound could play a role in developing antifungal agents. The exact mechanisms remain under investigation, but it is hypothesized that these compounds may disrupt fungal cell membranes or interfere with metabolic pathways essential for fungal growth .

Potential Antiviral Activity

Recent docking studies have proposed that this compound may possess antiviral properties, particularly against SARS-CoV-2. This potential is attributed to its interaction with viral proteins, although direct empirical evidence is still lacking. The need for further studies to validate these findings and explore the antiviral mechanisms of this compound is evident .

Pharmacokinetics and Detection

This compound has been studied for its pharmacokinetic properties, particularly in the context of coca leaf consumption. Analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed to detect this compound in biological matrices like oral fluid. These studies demonstrate that this compound can be reliably detected up to three hours after consumption of coca tea, which has implications for forensic toxicology and drug testing protocols .

Case Study: Coca Leaf Consumption

A study involving volunteers consuming coca tea revealed that this compound levels could be detected in oral fluid samples using optimized solid-phase extraction methods. This research underscores the importance of this compound as a biomarker in differentiating legal coca use from illicit cocaine consumption. The findings suggest a need for routine analyses in forensic settings to monitor coca alkaloids effectively .

Comparative Analysis of Alkaloids

Table 1 summarizes the biological activities and characteristics of several key alkaloids found in Erythroxylum coca, including this compound:

| Alkaloid | Antifungal Activity | Antiviral Activity | Forensic Marker | Notes |

|---|---|---|---|---|

| This compound | Yes | Proposed | Yes | Detected in oral fluids |

| Hygrine | Yes | Limited evidence | Yes | Similar detection capabilities |

| Cocaine | Limited | Not applicable | Yes | Major psychoactive component |

Future Directions in Research

The potential health benefits of this compound are still largely unexplored. Future research should focus on:

- In vitro and in vivo studies : To establish the efficacy of this compound against specific pathogens.

- Mechanistic studies : To understand how this compound interacts at the molecular level with viral and fungal targets.

- Clinical trials : To assess safety and efficacy in humans, particularly regarding its antiviral potential.

Properties

IUPAC Name |

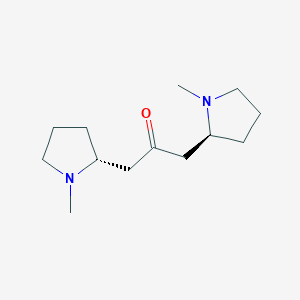

1,3-bis(1-methylpyrrolidin-2-yl)propan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O/c1-14-7-3-5-11(14)9-13(16)10-12-6-4-8-15(12)2/h11-12H,3-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBIACKKLGVLFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CC(=O)CC2CCCN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cuscohygrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

454-14-8 | |

| Record name | Cuscohygrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

40 - 41 °C | |

| Record name | Cuscohygrine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030290 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cuscohygrine?

A1: this compound has a molecular formula of C13H24N2O and a molecular weight of 224.34 g/mol.

Q2: Are there any spectroscopic data available to characterize this compound?

A2: Researchers often utilize techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) to analyze and quantify this compound in plant extracts and biological samples [, , , , , , , ]. Additionally, infrared (IR) spectroscopy can be used to confirm the presence of characteristic functional groups within the molecule [].

Q3: How is this compound synthesized in plants?

A3: this compound biosynthesis originates from the amino acid ornithine. Studies have shown that hygrine, another pyrrolidine alkaloid, serves as the direct precursor to this compound in plants like Scopolia lurida []. The incorporation of ornithine into the pyrrolidine ring structure of this compound aligns with the established biogenetic pathways for other related alkaloids [].

Q4: In which plants is this compound primarily found?

A4: this compound is primarily found in plants belonging to the Solanaceae and Erythroxylaceae families. Some notable examples include:

- Erythroxylum coca: Coca leaves, known for their cocaine content, also contain this compound as a minor alkaloid [, , , , ].

- Atropa belladonna: This plant, also known as deadly nightshade, contains various tropane alkaloids, including this compound [, ].

- Datura species: Datura plants, known for their psychoactive properties, have also been found to contain this compound [, ].

- Scopolia species: Like Atropa belladonna, Scopolia species are a source of tropane alkaloids and contain this compound [, ].

- Convolvulus species: Certain bindweed species like Convolvulus arvensis and Convolvulus lanatus have been reported to contain this compound [, ].

Q5: How does the content of this compound vary within a plant?

A5: Research on Erythroxylum coca indicates that the distribution of this compound, along with other alkaloids like cocaine and methyl ecgonine, is not uniform within the leaf. The highest concentrations of these alkaloids are generally found in the lamina periphery [].

Q6: What are the potential pharmacological applications of this compound?

A6: While research on this compound's pharmacological properties is ongoing, some studies suggest potential applications:

- Neurodegenerative disorders: Computational studies have explored the potential of this compound and other alkaloids from Withania somnifera as inhibitors against targets implicated in neurodegenerative diseases like Alzheimer's disease [, ].

- Acetylcholinesterase inhibition: Research suggests that extracts from Datura metel, which contain this compound, exhibit acetylcholinesterase inhibitory activity. This property has led to investigations into its potential for managing Alzheimer's disease [].

Q7: Have there been any in vitro or in vivo studies on this compound's efficacy?

A7: While in silico studies provide valuable insights, further research, including cell-based assays and animal models, is needed to validate these findings and comprehensively evaluate this compound's efficacy for specific therapeutic applications.

Q8: What are the commonly used analytical methods for the detection and quantification of this compound?

A8: Researchers utilize various analytical techniques to identify and quantify this compound:

- Gas Chromatography-Mass Spectrometry (GC-MS): This technique allows for separating, identifying, and quantifying this compound based on its mass-to-charge ratio [, , , ].

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with UV detection or mass spectrometry provides a sensitive method for analyzing this compound in complex mixtures like plant extracts [, , , , , ].

- High-Performance Thin-Layer Chromatography (HPTLC): HPTLC, often coupled with densitometry, is a versatile technique used for both qualitative and quantitative analysis of this compound, particularly in plant materials and formulations [, , ].

Q9: Have these analytical methods been validated for this compound analysis?

A10: The development and validation of reliable analytical methods are crucial for accurately assessing this compound levels in various matrices. Researchers have emphasized the importance of validating methods for analyzing coca leaf alkaloids, including this compound, in biological samples like oral fluid []. This validation process typically involves evaluating parameters like accuracy, precision, specificity, linearity, and limits of detection and quantification to ensure the method's suitability for the intended purpose.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.